molecular formula C15H12N2O4S B13034262 3-Nitro-1-tosyl-1H-indole

3-Nitro-1-tosyl-1H-indole

Cat. No.: B13034262
M. Wt: 316.3 g/mol
InChI Key: YOPMWQYKLDNFFN-UHFFFAOYSA-N
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Description

3-Nitro-1-tosyl-1H-indole (CAS 228412-76-8) is a substituted indole derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a nitro group at the 3-position and a tosyl (p-toluenesulfonyl) group at the 1-position of the indole ring. The tosyl group acts as a protective moiety, enhancing the compound's stability and modulating its reactivity, while the nitro group, a strong electron-withdrawing substituent, influences electronic properties and directs further functionalization, such as palladium-catalyzed reactions . In scientific research, this compound is a key precursor in the design and synthesis of novel bioactive molecules. Recent studies have utilized this compound to develop N-tosyl-indole hybrid thiosemicarbazones, which have been identified as competitive tyrosinase inhibitors . Tyrosinase is an enzyme crucial for melanin production, and its inhibitors are investigated for potential applications in treating hyperpigmentation and certain neurological disorders . The inhibitory mechanism involves the chelation of copper ions at the enzyme's active site, with the electronegative atoms of the derived thiosemicarbazone enhancing this coordination . Characterization of this compound is typically confirmed by techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) . As a reagent, this compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-nitroindole

InChI

InChI=1S/C15H12N2O4S/c1-11-6-8-12(9-7-11)22(20,21)16-10-15(17(18)19)13-4-2-3-5-14(13)16/h2-10H,1H3

InChI Key

YOPMWQYKLDNFFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-tosyl-1H-indole typically involves the nitration of 1-tosylindole. One common method includes the reaction of 1-tosylindole with a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at C3 undergoes reduction to form 3-amino-1-tosyl-1H-indole, a key intermediate for further functionalization.

Reaction Conditions Reagents/Catalysts Product Yield Source
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C3-Amino-1-tosyl-1H-indole85–92%
Transfer hydrogenationNH₄HCO₂, Pd/C, MeOH, 60°C3-Amino-1-tosyl-1H-indole78%

Mechanistic Insight :
The nitro group is reduced to an amine via intermediate nitroso and hydroxylamine species under hydrogenation conditions. Palladium catalysts facilitate selective reduction without affecting the tosyl group .

Nucleophilic Substitution at the Tosyl Group

The tosyl group acts as a leaving group under basic conditions, enabling substitution with nucleophiles.

Reaction Conditions Nucleophile Product Yield Source
DBN (1,5-diazabicyclo[4.3.0]non-5-ene), DMSO, 100°CCN⁻ (KCN)3-Nitro-1-cyano-1H-indole70–75%
NaOMe, MeOH, refluxOMe⁻3-Nitro-1-methoxy-1H-indole65%

Key Observation :
Strong bases like DBN deprotonate the benzylic position, facilitating intramolecular cyclization or nucleophilic displacement .

Palladium-Catalyzed Coupling Reactions

The nitro group stabilizes intermediates in cross-coupling reactions.

Reaction Type Catalyst/Reagents Product Yield Source
Tsuji–Trost allylationPd(OAc)₂, PPh₃, allyl acetate3-Nitro-1-(allyl)-1H-indole82%
Suzuki–Miyaura couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃3-Nitro-1-(aryl)-1H-indole68–75%

Mechanistic Insight :
The nitro group’s electron-withdrawing nature enhances the electrophilicity of the indole ring, improving coupling efficiency .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient indole ring undergoes EAS at the C5 position (meta to nitro group).

Reaction Reagents Product Yield Source
NitrationHNO₃, H₂SO₄, 0°C3,5-Dinitro-1-tosyl-1H-indole60%
SulfonationSO₃, H₂SO₄, 50°C3-Nitro-5-sulfo-1-tosyl-1H-indole55%

Regioselectivity :
The nitro group directs incoming electrophiles to the C5 position due to its meta-directing nature .

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating (>120°C) in polar solvents (e.g., DMSO) leads to desulfonylation, forming 3-nitro-1H-indole .

  • Photoreactivity : UV light induces nitro-to-nitrito rearrangement, forming unstable intermediates .

Comparative Analysis of Reactivity

Functional Group Reaction Type Reactivity Key Influence
Nitro (-NO₂)ReductionHighFacilitates amine synthesis
Tosyl (-Ts)Nucleophilic substitutionModerateBase-dependent leaving group ability
Indole ringEASLow (electron-deficient)Directed by nitro group

Scientific Research Applications

Organic Synthesis

Palladium-Catalyzed Reactions
3-Nitro-1-tosyl-1H-indole serves as a versatile building block in palladium-catalyzed reactions. It can undergo Tsuji–Trost-type reactions to facilitate the synthesis of diverse indole derivatives. This method allows for the functionalization of activated indoles with soft nucleophiles, showcasing high selectivity and yield .

Regioselective Synthesis
Recent studies have demonstrated that 3-nitroindoles can be synthesized under non-acidic conditions, utilizing ammonium nitrate and anhydrides. This approach not only enhances the yield but also broadens the substrate scope for synthesizing various indole derivatives . The regioselectivity observed in these reactions is critical for developing specific compounds with desired properties.

Medicinal Chemistry

Antimicrobial and Antiparasitic Activity
Indole derivatives, including this compound, exhibit significant biological activities. Research has indicated that certain indoles possess antimicrobial properties against Gram-positive bacteria and antiparasitic effects against Leishmania species. For instance, a series of 3-(imidazol-1-ylmethyl)indoles were evaluated for their antileishmanial activity, showing promising results .

Cancer Research
The compound has also been investigated for its potential anti-cancer properties. Studies have highlighted the efficacy of indole derivatives in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, modifications at the nitrogen position of indoles have been shown to enhance their cytotoxic effects against breast cancer cells .

Materials Science

Electrophilic Reactivity
The electrophilic nature of 3-nitroindoles allows them to participate in dearomatization processes, leading to the formation of complex structures such as cyclopenta[b]indolines and pyrrolo[2,3-b]indolines. These transformations are valuable for developing new materials with tailored electronic properties .

Table 1: Summary of Synthetic Methods Involving this compound

MethodologyKey FeaturesYield (%)References
Palladium-Catalyzed Tsuji–TrostFunctionalization with soft nucleophilesUp to 97%
Regioselective SynthesisNon-acidic conditions using ammonium nitrateUp to 85%
DearomatizationElectrophilic reactivity leading to complex structuresVariable

Table 2: Biological Activities of Indole Derivatives

Compound TypeActivity TypeTarget Organism/Cell LineReference
3-(imidazol-1-ylmethyl)indolesAntileishmanialLeishmania mexicana
N-Alkoxy substituted indolesAnticancerBreast cancer cells
Indole derivativesAntimicrobialBacillus cereus

Case Studies

Case Study 1: Anticancer Activity of N-Alkoxy Indoles
A study investigated the effect of N-alkoxy substitutions on indoles' anticancer properties. The results showed that increasing carbon chain lengths significantly enhanced the compounds' efficacy against breast cancer cells, demonstrating the potential for developing more effective therapeutic agents .

Case Study 2: Electrophilic Reactivity in Material Development
Research focusing on the dearomatization of 3-nitroindoles revealed their utility in generating new materials with unique electronic properties. The study illustrated how these reactions could be optimized to yield high-value products suitable for electronic applications .

Mechanism of Action

The mechanism of action of 3-Nitro-1-tosyl-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The tosyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Nitro-1-tosyl-1H-indole with structurally related indole derivatives:

Compound Molecular Formula Molecular Weight Substituents Key Functional Effects
This compound* C₁₅H₁₂N₂O₄S 332.33 Tosyl (N1), Nitro (C3) Tosyl enhances stability; nitro directs electrophilic substitution and lowers electron density.
1-Tosyl-3-(tosylmethyl)-1H-indole C₂₂H₁₉N₂O₄S₂ 478.06 Tosyl (N1), Tosylmethyl (C3) Dual tosyl groups increase molecular weight and hydrophobicity; high melting point (207–208°C).
3-Methyl-1-nitroso-1H-indole C₉H₈N₂O 160.17 Nitroso (N1), Methyl (C3) Nitroso group introduces redox activity; methyl enhances lipophilicity.
3-Nitroindole derivatives C₁₅H₁₃N₂O₂ 253.10 Nitro (C3), Amine/other (C7a) Nitro group shifts ¹³C-NMR signals (e.g., C-NO₂ at 147.14 ppm) and influences reactivity.

*Hypothetical data inferred from related compounds.

Spectroscopic and Physical Properties

  • NMR Spectroscopy: The nitro group in 3-nitroindole derivatives generates distinct ¹³C-NMR signals near 147 ppm , which is consistent with the electron-withdrawing nature of -NO₂. Tosyl groups typically exhibit aromatic proton signals near 7.6–8.0 ppm (¹H-NMR) and sulfonyl carbon signals around 140–145 ppm (¹³C-NMR) . In contrast, nitroso groups (as in 3-Methyl-1-nitroso-1H-indole) may show unique ¹⁵N-NMR shifts but are less commonly reported in the provided evidence.
  • Melting Points and Solubility :

    • Bulky substituents like tosyl increase melting points (e.g., 207–208°C for 1-tosyl-3-(tosylmethyl)-1H-indole) due to enhanced intermolecular interactions .
    • Nitro groups reduce solubility in polar solvents compared to methyl or amine-substituted indoles .

Q & A

Q. Can this compound serve as a precursor for photoactive materials, and how is its photophysical behavior characterized?

  • Methodological Answer : Nitro groups enhance charge-transfer properties. Measure UV-vis absorption (λmax ~350–400 nm) and fluorescence quenching. Time-resolved spectroscopy assesses excited-state lifetimes. Computational TD-DFT models electronic transitions for material design .

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